REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:10])[CH2:3][C:4]([NH:6][CH2:7][CH2:8][NH2:9])=[O:5].[N+:11]([O-])([OH:13])=[O:12]>C(OCC)C>[O:1]([CH:2]([CH3:10])[CH2:3][C:4]([NH:6][CH2:7][CH2:8][NH2:9])=[O:5])[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)NCCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours at 0° to 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the supernatant ethereal layer is decanted off
|
Type
|
FILTRATION
|
Details
|
After suction filtration and evaporation in a vacuum at a maximum bath temperature of 20° C., there
|
Type
|
CUSTOM
|
Details
|
are obtained 33 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O([N+](=O)[O-])C(CC(=O)NCCN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |